Amorfrutin A

概要

説明

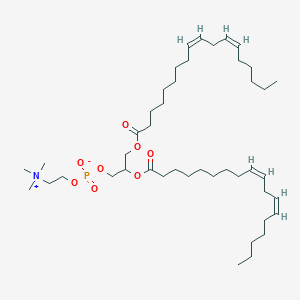

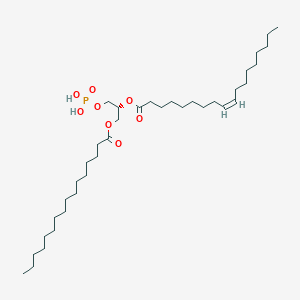

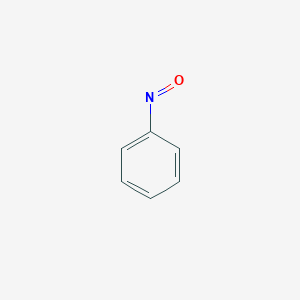

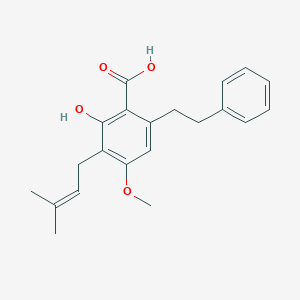

Amorfrutin A: is a natural compound belonging to the amorfrutin family, which is known for its various medicinal properties. It is a polyketide-terpenoid hybrid meroterpene, first isolated from the bastard indigobush (Amorpha fruticosa) and later from the perennial herbs Glycyrrhiza acanthocarpa and Glycyrrhiza foetida . This compound features a salicylic acid nucleus substituted at the C3, C4, and C6 positions with a prenyl, a methoxy, and a 2-phenylethyl group, respectively .

科学的研究の応用

Amorfrutin A has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Medicine: This compound exhibits anti-inflammatory, antimicrobial, and antidiabetic properties.

Industry: It is used in the development of new pharmaceuticals and nutraceuticals.

作用機序

Target of Action

Amorfrutin A, also known as Amorfrutin 1 or 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound acts as a selective modulator of the PPARγ receptor . It interacts with PPARγ, leading to the modulation of its activity. This interaction results in the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPAR signaling pathway . The activation of PPARγ by this compound leads to a cascade of downstream effects, including the modulation of inflammation and mitochondrial status . It also influences the proliferation potential of cells in a PPARγ-dependent manner .

Result of Action

This compound has been shown to have neuroprotective effects, protecting brain neurons from hypoxic and ischemic damage . It inhibits inflammation, normalizes mitochondrial status, and controls the proliferation potential of cells . Interestingly, the effect of this compound on the proliferation potential and mitochondrial function of cells is opposite to its stimulatory effect on neuronal survival, as evidenced by increased neuronal viability and reduced neurodegeneration .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, hypoxic or ischemic conditions can affect the compound’s efficacy

生化学分析

Biochemical Properties

Amorfrutin A is a selective modulator of the PPARγ receptor . It binds to PPARγ with a Ki of 0.236 µM and activates a PPARγ gene reporter assay with an EC50 value of 0.458 µM . The activation of PPARγ by this compound results in selective gene expression and physiological profiles .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . It also affects the expression levels of apoptosis-focused and autophagy-related miRNAs .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings. For example, a 6-hour delayed post-treatment with Amorfrutin B prevented hypoxia/ischemia-induced neuronal apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Metabolic Pathways

This compound is involved in the PPARγ signaling pathway . It stimulates PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

準備方法

The synthesis of Amorfrutin A involves several steps, with the key transformation being the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative to install the C3-prenyl substituent . The synthetic route starts from commercially available 3,5-dimethoxybenzaldehyde and proceeds through nine steps to achieve an overall yield of 38% . Industrial production methods involve extracting the compound from the fruit of Amorpha fruticosa, which has been optimized to address issues such as complex processes, long periods, low yields, and many by-products .

化学反応の分析

Amorfrutin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the aromatic ring or the side chains. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

類似化合物との比較

Amorfrutin A is compared with other members of the amorfrutin family, such as Amorfrutin B and Amorfrutin C. These compounds share similar structures but differ in their substitution patterns and biological activities . For example, Amorfrutin B is also a potent PPARγ modulator but has different effects on inflammation and mitochondrial function . Amorfrutin C has an additional prenyl substituent at the C5 position, which alters its biological activity .

Similar Compounds

- Amorfrutin B

- Amorfrutin C

- Amorfrutin H

- Amorfrutin E

These compounds share structural similarities with this compound but exhibit unique biological activities and therapeutic potentials .

特性

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFTPUIYFUXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591701 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80489-90-3 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)